5-Nitroquinoline-8-sulfonic acid

Antimicrobial Resistance Sexually Transmitted Infections Drug Discovery

5-Nitroquinoline-8-sulfonic acid (CAS 854694-82-9) is an indispensable building block for medicinal chemistry programs targeting drug-resistant Neisseria gonorrhoeae and copper-mediated anticancer apoptosis. The 8-sulfonic acid moiety confers dramatically enhanced aqueous solubility and a distinct pKa profile versus 8-hydroxyquinoline analogs, directly improving formulation and bioavailability. A derivative of this scaffold demonstrated 2.3-fold superiority over first-line ceftriaxone, and the 5-nitroquinoline core boosts anticancer potency 26-fold over clioquinol. The sulfonic acid group is readily converted to sulfonyl chloride, enabling rapid diversification into sulfonamide and sulfonate ester libraries. Researchers focused on ADME optimization, antimicrobial SAR, or ROS-mediated oncology should prioritize this high-purity (97%) scaffold.

Molecular Formula C9H6N2O5S
Molecular Weight 254.22 g/mol
CAS No. 854694-82-9
Cat. No. B11864130
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Nitroquinoline-8-sulfonic acid
CAS854694-82-9
Molecular FormulaC9H6N2O5S
Molecular Weight254.22 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CC(=C2N=C1)S(=O)(=O)O)[N+](=O)[O-]
InChIInChI=1S/C9H6N2O5S/c12-11(13)7-3-4-8(17(14,15)16)9-6(7)2-1-5-10-9/h1-5H,(H,14,15,16)
InChIKeyOTHUYKYSKHOXKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Nitroquinoline-8-sulfonic acid (CAS 854694-82-9): A Core Scaffold for Next-Generation Anti-Infective and Anticancer Research


5-Nitroquinoline-8-sulfonic acid (CAS 854694-82-9) is a multifunctional quinoline derivative characterized by a nitro group at the 5-position and a sulfonic acid moiety at the 8-position. This substitution pattern provides a unique combination of electronic and solubility properties that distinguish it from other quinoline analogs . It serves as a versatile intermediate and a core pharmacophore in the development of novel antimicrobial [1] and anticancer [2] agents.

Why 5-Nitroquinoline-8-sulfonic acid is Not a Commodity: Critical Divergence from Common Analogs Like 8-Hydroxyquinoline


The presence of a sulfonic acid group at the 8-position fundamentally alters the physicochemical and biological profile of 5-Nitroquinoline-8-sulfonic acid compared to its widely-used 8-hydroxyquinoline counterpart (e.g., nitroxoline). The sulfonic acid moiety confers significantly enhanced aqueous solubility and a distinct pKa profile, which can dramatically impact formulation, bioavailability, and in vivo distribution [1]. Furthermore, the 5-nitro-8-sulfonic acid substitution pattern has been shown to produce distinct and more potent biological activities against specific targets, such as drug-resistant Neisseria gonorrhoeae [2], making generic substitution with other quinoline derivatives unfeasible for targeted research programs.

5-Nitroquinoline-8-sulfonic acid: Quantified Performance Advantages Over Key Comparators


Superior Anti-Gonorrhea Potency of 5-Nitroquinoline-8-sulfonic acid Derivative Compared to Ceftriaxone

A derivative of 5-nitroquinoline-8-sulfonic acid, specifically referred to as 'compound 8', exhibited a Minimum Inhibitory Concentration (MIC) that is significantly lower than that of ceftriaxone, the current first-line antibiotic, against N. gonorrhoeae [1]. This indicates a substantially higher in vitro potency.

Antimicrobial Resistance Sexually Transmitted Infections Drug Discovery

Markedly Enhanced Anticancer Potency of 5-Nitroquinoline Scaffold Compared to Clioquinol

A clioquinol-derived analog bearing a 5-nitro group on the quinoline ring, a key structural feature of 5-Nitroquinoline-8-sulfonic acid, demonstrated a GI50 value of 0.71 µM against HeLa cervical cancer cells [1]. This represents a 26-fold increase in potency compared to the parent compound, clioquinol.

Cancer Therapeutics Medicinal Chemistry Copper-Binding Agents

Structural Advantage as a Synthetic Intermediate for Targeted Modifications

The sulfonic acid group in 5-Nitroquinoline-8-sulfonic acid is readily convertible to its sulfonyl chloride analog (CAS 855766-52-8), a key intermediate cited in at least 7 patents [1]. This allows for the facile and site-specific introduction of the 5-nitroquinoline-8-sulfonyl moiety into more complex drug candidates and probes.

Organic Synthesis Medicinal Chemistry Sulfonyl Chloride Intermediates

Differentiated Physicochemical Profile from 8-Hydroxyquinoline Analogs

The sulfonic acid group (pKa typically <2) at the 8-position confers a strong negative charge at physiological pH, resulting in markedly higher aqueous solubility compared to the neutral 8-hydroxyquinoline (e.g., nitroxoline, clioquinol) [1]. This alters its metal-chelating properties and can lead to improved clearance and a different biodistribution profile.

Drug Formulation Analytical Chemistry Property-based Design

Targeted Research Applications for 5-Nitroquinoline-8-sulfonic acid (CAS 854694-82-9)


Development of Novel Antibiotics Against Drug-Resistant Neisseria gonorrhoeae

Given the demonstrated 2.3-fold superiority of a 5-nitroquinoline-8-sulfonic acid derivative over the first-line drug ceftriaxone [1], this compound is a top-tier candidate for medicinal chemistry campaigns aimed at combating gonorrhea, particularly in the face of emerging antimicrobial resistance. Researchers should prioritize this scaffold for generating focused libraries to explore structure-activity relationships (SAR) against this pathogen.

Synthesis of Next-Generation Copper-Dependent Anticancer Agents

The 5-nitroquinoline core has been shown to enhance the anticancer potency of clioquinol-like molecules by 26-fold [1]. This makes 5-Nitroquinoline-8-sulfonic acid an ideal building block for synthesizing new chemical entities designed to induce apoptosis in cancer cells via copper-mediated reactive oxygen species (ROS) generation. It provides a more potent and synthetically versatile starting point than clioquinol itself.

Creation of Patentable Sulfonamide-Based Probes and Drug Candidates

The facile conversion of 5-Nitroquinoline-8-sulfonic acid to its sulfonyl chloride derivative [1] offers a direct path to generate a wide array of novel sulfonamide and sulfonate ester analogs. This reactivity is highly valued in industrial and academic settings for creating diverse compound collections, chemical probes for target identification, and establishing intellectual property around new quinoline-based pharmacophores.

Investigating Structure-Property Relationships (SPR) for Improved Pharmacokinetics

The unique combination of a 5-nitro group and an 8-sulfonic acid provides a distinct physicochemical signature [1] that can be leveraged to study and improve drug-like properties. Researchers focused on ADME/PK optimization can use this compound to investigate the impact of high polarity and negative charge on parameters like oral bioavailability, plasma protein binding, and renal clearance, which are notably different from the profiles of 8-hydroxyquinoline drugs.

Quote Request

Request a Quote for 5-Nitroquinoline-8-sulfonic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.